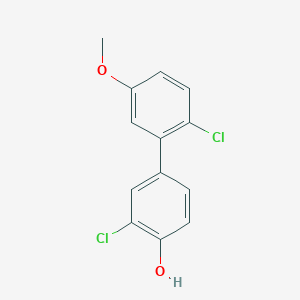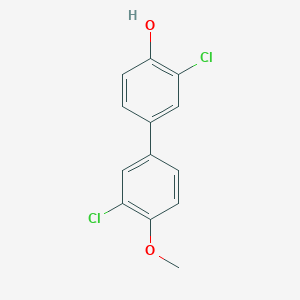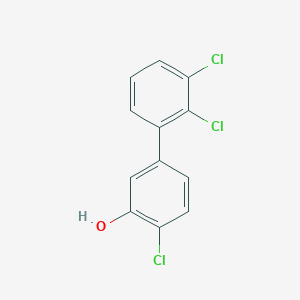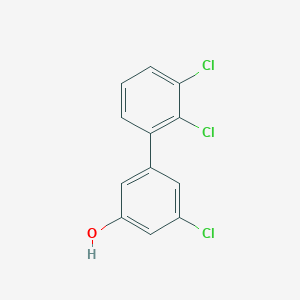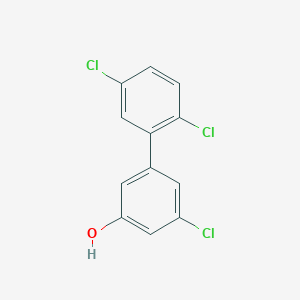
2-Chloro-4-(2,3-dichlorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(2,3-dichlorophenyl)phenol, 95% is a phenolic compound used in various scientific research applications. It is a white solid with a molecular weight of 238.99 g/mol and a melting point of 158-162°C. 2-Chloro-4-(2,3-dichlorophenyl)phenol, 95% is a versatile compound that has been used in a variety of scientific research applications, including synthesis, biochemical and physiological effects, and mechanism of action studies.
Aplicaciones Científicas De Investigación
2-Chloro-4-(2,3-dichlorophenyl)phenol, 95%, has been used in a variety of scientific research applications. It has been used in the synthesis of polymers and other materials, as well as in the synthesis of drugs and other compounds. Additionally, it has been used in biochemical and physiological studies, as well as in studies of the mechanism of action of various compounds.
Mecanismo De Acción
2-Chloro-4-(2,3-dichlorophenyl)phenol, 95%, is believed to act as an inhibitor of enzymes involved in the breakdown of proteins and nucleic acids. It is also believed to act as an inhibitor of certain metabolic pathways. Additionally, it is believed to act as an inhibitor of certain neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects
2-Chloro-4-(2,3-dichlorophenyl)phenol, 95%, has been studied for its effects on various biochemical and physiological processes. It has been found to inhibit the breakdown of proteins and nucleic acids, as well as the activity of certain enzymes. Additionally, it has been found to inhibit the activity of certain metabolic pathways, as well as the activity of certain neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-4-(2,3-dichlorophenyl)phenol, 95%, has a number of advantages and limitations when used in laboratory experiments. One advantage is its low cost and availability. Additionally, it is a versatile compound that can be used in a variety of experiments. However, it can be toxic in high concentrations and can also be difficult to purify.
Direcciones Futuras
There are a number of potential future directions for research involving 2-Chloro-4-(2,3-dichlorophenyl)phenol, 95%. These include further research into its effects on biochemical and physiological processes, as well as research into its potential therapeutic applications. Additionally, further research into its mechanism of action and its potential as an inhibitor of various enzymes and metabolic pathways could be beneficial. Finally, research into its potential as a synthetic intermediate in the synthesis of other compounds could be beneficial.
Métodos De Síntesis
2-Chloro-4-(2,3-dichlorophenyl)phenol, 95%, can be synthesized through a variety of methods. One method involves the reaction of 2,3-dichlorophenol with aqueous sodium hydroxide and chloroform. This reaction produces the desired product, 2-Chloro-4-(2,3-dichlorophenyl)phenol, 95%. Another method involves the reaction of 2,3-dichlorophenol with chlorine and sodium hydroxide. This reaction produces the desired product, 2-Chloro-4-(2,3-dichlorophenyl)phenol, 95%.
Propiedades
IUPAC Name |
2-chloro-4-(2,3-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-9-3-1-2-8(12(9)15)7-4-5-11(16)10(14)6-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYVHPJTOFLHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686092 |
Source


|
| Record name | 2',3,3'-Trichloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2,3-dichlorophenyl)phenol | |
CAS RN |
666747-72-4 |
Source


|
| Record name | 2',3,3'-Trichloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381719.png)
